molecular formula C8H6N2O B1589052 2-Acetylisonicotinonitrile CAS No. 37398-49-5

2-Acetylisonicotinonitrile

Cat. No. B1589052
CAS RN: 37398-49-5
M. Wt: 146.15 g/mol
InChI Key: WISLYNBDMYWHNF-UHFFFAOYSA-N
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Description

2-Acetylisonicotinonitrile is a chemical compound with the CAS Number: 37398-49-5 . It has a molecular weight of 146.15 .


Physical And Chemical Properties Analysis

2-Acetylisonicotinonitrile is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

  • Synthesis and Biological Evaluation :

    • 2-Acetylisonicotinonitrile derivatives are used in the synthesis of certain compounds, which have been evaluated for their biological activities. For instance, 2-oxonicotinonitriles, derivatives of 2-pyridinone, have been synthesized and tested against various viruses and bacteria. One of the analogues showed good anti-SARS-CoV and anti-influenza A activities, and another had good activity against the Gram-positive bacterium, Bacillus subtilis (Abou-elkhair et al., 2014).
  • Catalysis in Organic Synthesis :

    • 2-Acetylisonicotinonitrile plays a role in organic synthesis, particularly in catalytic processes. For example, in a study on the regioselective palladium-catalyzed amination of dichloropyridines, 2-Acetylisonicotinonitrile derivatives were used. The study focused on coupling with aminoarenes that are N-acetyl-masked to prevent overreaction, leading to chloro-anilino nicotinonitrile compounds after deprotection (Delvare et al., 2011).
  • Pharmacological Research :

    • In pharmacological research, compounds related to 2-Acetylisonicotinonitrile are studied for their potential therapeutic applications. For instance, acetyl-L-carnitine (ALC), a related compound, has been investigated for its antioxidant effect against gamma-irradiation-induced oxidative damage in rats (Mansour, 2006).
  • Environmental Applications :

    • Research into environmental applications, such as the degradation of pollutants, also involves derivatives of 2-Acetylisonicotinonitrile. For example, amorphous Co(OH)2 nanocages were studied as activators for the efficient degradation of acetaminophen, a commonly used drug, demonstrating the potential of such compounds in advanced oxidation processes for water treatment (Qi et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-acetylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-6(11)8-4-7(5-9)2-3-10-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISLYNBDMYWHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440258
Record name 2-ACETYL-ISONICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylisonicotinonitrile

CAS RN

37398-49-5
Record name 2-ACETYL-ISONICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetylpyridine-4-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of isonicotinonitrile (52 g, 0.5 mol) in dichloromethane (1300 mL) and water (1100 mL) were added ammonium persulfate ((NH4)2S2O8) (170 g, 0.75 mol), silver nitrate (6.8 g, 0.04 mol) and aqueous sulfuric acid (40 mL, 98% sulfuric acid in 400 mL). A solution of 3-oxo-butyric acid (110 g, 1.25 mol) in dichloromethane (100 mL) was added dropwise while keeping the mixture refluxing. The reaction mixture was refluxed for 2 h. The resulting mixture was basified to pH˜8-9 using sodium carbonate powder. The mixture was filtered and the filtrate was extracted with dichloromethane (500 mL×3). The combined organics were dried over sodium sulfate, and concentrated under reduced pressure. The residue was recrystallized from ethanol to afford 2-acetylisonicotinonitrile (52.0 g, 71.9%).
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Name
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
catalyst
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of ferrous sulfate heptahydrate (496 g) in water (1080 ml) and tert-butylhydroperoxide (173 ml) were simultaneously added to a solution of 4-pyridinecarbonitrile (30 g), acetaldehyde (97.6 ml) and sulfuric acid (15.4 ml) in water (90 ml) at 0° C. with stirring. After stirring at the same temperature for one hour, the resulting precipitate was collected by filtration and washed with water to give 2-acetyl-4-pyridinecarbonitrile (22.5 g).
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
496 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
97.6 mL
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Name
Quantity
1080 mL
Type
solvent
Reaction Step One
Quantity
173 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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